![molecular formula C5H7NO2 B1198428 1-Pyrroline-2-carboxylic acid CAS No. 2139-03-9](/img/structure/B1198428.png)
1-Pyrroline-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 1-pyrroline-2-carboxylic acid derivatives involves the reaction of appropriately substituted 2H-azirines with enamines. This process yields a mixture of dihydropyrroles, which, upon acid treatment, provide the target compounds in moderate to high yields. A general synthesis approach has been described for pyrrole-2-carboxylic acid derivatives, showcasing the versatility of this method in producing a range of derivatives (Law et al., 1984).
Molecular Structure Analysis
The crystal and molecular structure of derivatives of 1-pyrroline-2-carboxylic acid has been studied, revealing significant insights into their arrangement and bonding. For example, the structure of ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate demonstrates molecules packing in highly coplanar, centrosymmetric, hydrogen-bonded pairs, indicating the potential for detailed molecular interactions within these compounds (Law et al., 1984).
Chemical Reactions and Properties
Pyrrole-2-carboxylic acid has been identified as an effective ligand in Cu-catalyzed reactions of primary anilines with aryl halides, showing its reactivity and utility in synthetic chemistry (Altman et al., 2008). Additionally, the decarboxylation of pyrrole-2-carboxylic acid is catalyzed in acidic solutions, highlighting its chemical behavior under specific conditions (Mundle & Kluger, 2009).
Physical Properties Analysis
The physical properties of 1-pyrroline-2-carboxylic acid derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular arrangement. The crystal structure analysis provides insights into the intermolecular hydrogen bonds and π-electron delocalization, which are crucial for understanding the physical characteristics of these compounds (Grabowski et al., 2004).
Chemical Properties Analysis
The chemical properties of 1-pyrroline-2-carboxylic acid and its derivatives, including acidity, reactivity towards various chemical reagents, and participation in synthesis reactions, are foundational for their application in synthetic chemistry. The robustness of pyrrole-2-carboxylate as a supramolecular synthon in crystal engineering underscores its utility and versatility in chemical synthesis and material science (Yin & Li, 2006).
Scientific Research Applications
Enzymatic Synthesis and Purification : Δ1-Pyrroline-5-carboxylic acid (P5C), closely related to 1-Pyrroline-2-carboxylic acid, is involved in the metabolism of proline, ornithine, and glutamic acid. A method for the enzymatic synthesis of P5C on a preparative scale has been developed, highlighting its importance in biological systems (Smith, Downing, & Phang, 1977).
Role in Biochemical Pathways : Pyrrole-2-carboxylic acid, a derivative, has been studied for its instability in acidic solutions, indicating its sensitive nature in biochemical pathways (Radhakrishnan, Gopalkrishnan, & Giri, 1961).
Inhibition of Protein Synthesis : L-Pyrroline-5-carboxylic acid, another variant, can inhibit the net synthesis of globin in reticulocyte lysates, indicating its potential role in regulating protein synthesis (Mick, Thach, & Hagedorn, 1988).
Biomedical Applications : Carboxylic acid-functionalized polypyrrole-silica microparticles, containing structures similar to 1-Pyrroline-2-carboxylic acid, have been developed for potential biomedical applications, especially in immunodiagnostic assays (Maeda, Corradi, & Armes, 1995).
Inhibition of Proline Racemase : Δ-1-Pyrroline-2-carboxylate acts as a potent inhibitor of proline racemase, suggesting its therapeutic potential in targeting specific enzymatic activities (Keenan & Alworth, 1974).
Stimulation of Metabolic Pathways : L-Pyrroline-5-carboxylic acid can stimulate the hexose-monophosphate pentose pathway in human fibroblasts, indicating its role in cellular metabolism (Phang et al., 1979).
Role in Aroma of Aromatic Rice : Delta1-pyrroline-5-carboxylic acid is involved in the biosynthesis of 2-acetyl-1-pyrroline, a major flavor compound in aromatic rice, demonstrating its importance in food science (Huang et al., 2008).
Use in Organic Synthesis : Pyrrole-2-carboxylic acid serves as a ligand in Cu-catalyzed reactions of primary anilines with aryl halides, highlighting its utility in synthetic chemistry (Altman, Anderson, & Buchwald, 2008).
properties
IUPAC Name |
3,4-dihydro-2H-pyrrole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h1-3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTAIKJZSXNELN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175653 | |
Record name | 3,4-Dihydro-2H-pyrrole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1-Pyrroline-2-carboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006875 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3,4-Dihydro-2H-pyrrole-5-carboxylic acid | |
CAS RN |
2139-03-9 | |
Record name | 1-Pyrroline-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2139-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-2H-pyrrole-5-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002139039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dihydro-2H-pyrrole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dihydro-2H-pyrrole-5-carboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/497H5RPL8F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-Pyrroline-2-carboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006875 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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